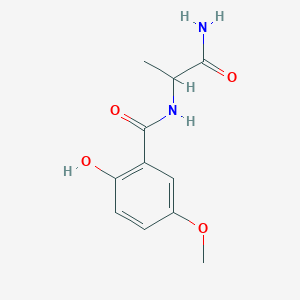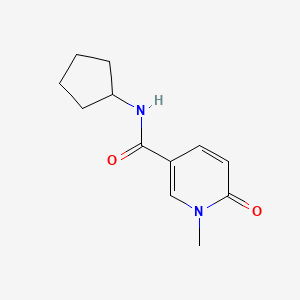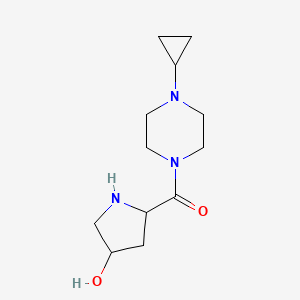
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders.
Mecanismo De Acción
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone increases the levels of GABA in the brain, leading to a decrease in excitatory neurotransmitter activity and an overall calming effect on the brain.
Biochemical and Physiological Effects:
Studies have shown that (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone can increase GABA levels in the brain, leading to a decrease in excitatory neurotransmitter activity and an overall calming effect on the brain. This can result in a reduction in seizure activity, anxiety, and depression symptoms. (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone has also been shown to have potential as an addiction treatment, as it can reduce drug-seeking behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone in lab experiments is that it is a highly specific GABA aminotransferase inhibitor, which means that it can selectively target this enzyme without affecting other neurotransmitter systems. However, one limitation of using (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone in lab experiments is that it has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic effects.
Direcciones Futuras
There are several future directions for research on (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone. One potential direction is to investigate its potential as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Another potential direction is to develop more potent and longer-lasting GABA aminotransferase inhibitors based on the structure of (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone. Additionally, future research could focus on optimizing the dosing and administration of (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone to maximize its therapeutic effects.
Métodos De Síntesis
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone is synthesized by reacting cyclopropylpiperazine with 4-hydroxypyrrolidin-2-one in the presence of a base catalyst. The reaction yields (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone as a white crystalline solid with a melting point of 238-240°C.
Aplicaciones Científicas De Investigación
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Studies have shown that (4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone can increase GABA levels in the brain, which can lead to a decrease in excitatory neurotransmitter activity and an overall calming effect on the brain.
Propiedades
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c16-10-7-11(13-8-10)12(17)15-5-3-14(4-6-15)9-1-2-9/h9-11,13,16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOYOSIORASZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3CC(CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropylpiperazin-1-yl)-(4-hydroxypyrrolidin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

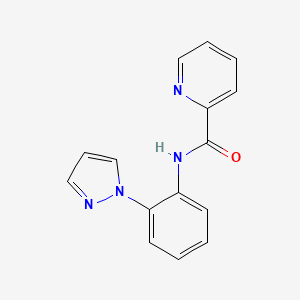
![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
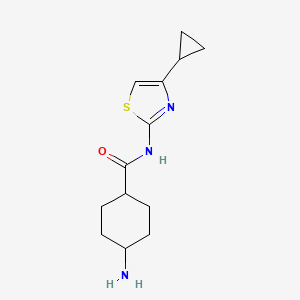
![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)


![3-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B7559642.png)
